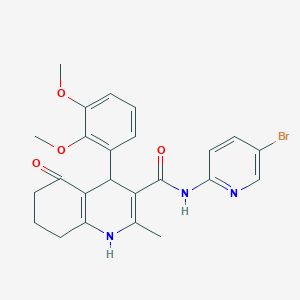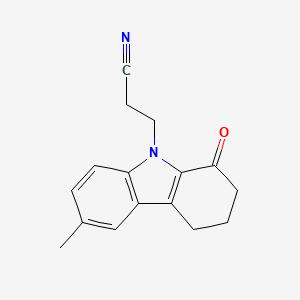![molecular formula C23H17F3N2O2 B11650971 Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11650971.png)
Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: Several synthetic methods exist for preparing this compound. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) . The resulting tricyclic indole can be further transformed to the desired compound.
Reaction Conditions: The Fischer indole synthesis typically proceeds under reflux conditions in methanol (MeOH). The overall reaction involves cyclization and formation of the indole ring system.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
Biomedical Research: Researchers explore this compound’s potential in cancer therapy due to its cytotoxic effects. Additionally, investigations into its antimicrobial properties and other biological activities are underway.
Medicinal Chemistry: Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate may serve as a scaffold for designing novel drugs targeting specific molecular pathways.
Industry: Its unique structure makes it valuable for designing new materials, such as fluorescent dyes or ligands for catalysis.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with cellular targets, affecting signaling pathways or metabolic processes.
Propiedades
Fórmula molecular |
C23H17F3N2O2 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
ethyl 4-[3-(trifluoromethyl)anilino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H17F3N2O2/c1-2-30-22(29)19-13-27-20-17-9-4-3-6-14(17)10-11-18(20)21(19)28-16-8-5-7-15(12-16)23(24,25)26/h3-13H,2H2,1H3,(H,27,28) |
Clave InChI |
BSEWWQHWQAQKTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone](/img/structure/B11650893.png)
![4-(2,3-dimethylphenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11650894.png)



![4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11650916.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11650926.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11650930.png)
![ethyl 4-{5-[(Z)-(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11650937.png)

![(6Z)-6-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650940.png)
![Diethyl 3-methyl-5-{[(2-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11650947.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650951.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B11650962.png)
